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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381

For researchers, scientists, and drug development professionals, the effective isolation of intact
protein complexes is paramount for understanding cellular function and identifying potential
therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful technique for this purpose,
and the choice of detergent is a critical factor for success, especially when working with
membrane-associated or delicate protein assemblies. This document provides detailed
application notes and protocols for utilizing the zwitterionic detergent CHAPSO in Co-IP
experiments.

Introduction to CHAPSO for Co-
Immunoprecipitation

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a non-
denaturing zwitterionic detergent that offers significant advantages for the study of protein-
protein interactions. Structurally similar to the more commonly used CHAPS, CHAPSO
possesses a more polar head group, which confers higher solubility.[1][2] This property is
particularly beneficial for solubilizing membrane proteins while preserving their native
conformation and associated protein complexes.[1][2]

The zwitterionic nature of CHAPSO, carrying both a positive and a negative charge resulting in
a net neutral charge, provides a balance between the gentle action of non-ionic detergents
(e.g., Triton™ X-100, NP-40) and the stronger solubilizing power of ionic detergents (e.g.,
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SDS).[3] This makes CHAPSO an excellent choice for disrupting lipid-lipid and lipid-protein

interactions to liberate membrane proteins, while being mild enough to maintain the integrity of

many protein-protein interactions.[3][4]

Key Properties of CHAPSO

Property

Value

Reference(s)

Chemical Name

3-[(3-
Cholamidopropyl)dimethylamm
onio]-2-hydroxy-1-

propanesulfonate

[1]

Molecular Weight

630.9 g/mol

Detergent Type

Zwitterionic, Non-denaturing

[1]5]

Critical Micelle Concentration
(CMC)

8 mM

[5]

Appearance

White to off-white powder

Key Features

High solubility, preserves
protein structure and function,

low UV absorbance.

[1](516]

Comparison of Detergents for Co-

Immunoprecipitation

The selection of a detergent is a critical optimization step in any Co-IP protocol. The ideal

detergent will efficiently lyse cells and solubilize the protein of interest without disrupting the

specific protein-protein interactions under investigation.
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Typical
Detergent Type . Strengths Weaknesses
Concentration
Effective for
membrane
) May be stronger
proteins, o
) than non-ionic
preserves native
o 0.5% - 1.0% ) detergents and
CHAPSO Zwitterionic protein )
(wiv) ] could disrupt
conformation,
) - weaker
higher solubility ) )
interactions.
than CHAPS.[1]
(2]
Good for
membrane
) Less soluble
S 0.5% - 1.0% proteins,
CHAPS Zwitterionic o than CHAPSO.
(wWiv) maintains ]
protein-protein
interactions.[7][8]
] May be less
Mild, preserves )
) effective for
_ o most protein- o
Triton™ X-100 Non-ionic 0.1% - 1.0% (v/v) } solubilizing some
protein
] ] membrane
interactions.[3] ]
proteins.[3]
] ) Can be less
Mild, widely used )
effective for
o for Co-IP of ]
NP-40 Non-ionic 0.1% - 1.0% (v/v) ) integral
cytoplasmic
) membrane
proteins.[3] ]
proteins.
Very mild, useful Can be difficult to
L o for isolating dissolve, may not
Digitonin Non-ionic 1% - 2% (wiv) ] )
fragile be effective for
complexes. all proteins.
SDS Anionic (lonic) 0.01% - 0.1% Strong Highly
(Wiv) solubilization. denaturing,
disrupts most
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protein-protein
interactions,
generally
unsuitable for
Co-IP.[3][7]

Experimental Protocols

The following protocols provide a general framework for performing Co-IP using a CHAPSO-
based lysis buffer. Optimization of parameters such as detergent concentration, salt
concentration, and incubation times is often necessary for specific protein complexes.

Protocol 1: Co-immunoprecipitation from Cultured
Mammalian Cells

Materials:

Cultured mammalian cells expressing the protein of interest
¢ Ice-cold Phosphate-Buffered Saline (PBS)

o CHAPSO Lysis Buffer (see recipe below)

o Protease and phosphatase inhibitor cocktails

e Primary antibody specific to the "bait" protein

 Isotype control IgG

» Protein A/G magnetic or agarose beads

o Wash Buffer (can be the same as CHAPSO Lysis Buffer or a variation with lower detergent
concentration)

» Elution Buffer (e.g., 1X Laemmli sample buffer or a low pH glycine buffer)

e Microcentrifuge
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e End-over-end rotator

CHAPSO Lysis Buffer Recipe (10 mL):

Final
Component ] Stock Solution Volume to Add
Concentration

HEPES, pH 7.4 50 mM 1M 500 pL
NacCl 150 mM 5M 300 pL
EDTA 1mM 0.5M 20 pL
CHAPSO 0.5% (W/v) 10% (W/v) 500 uL
Deionized Water - - to 10 mL

Note:Add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use.
Procedure:
e Cell Harvest and Lysis:

o Wash cultured cells (e.g., a 10 cm dish at 80-90% confluency) twice with ice-cold PBS.

o Aspirate the final PBS wash and add 1 mL of ice-cold CHAPSO Lysis Buffer (with
inhibitors) to the plate.

o Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge
tube.

o Incubate on ice for 30 minutes with occasional gentle vortexing.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your
protein extract.

e Pre-clearing the Lysate (Optional but Recommended):
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o Add 20-30 pL of equilibrated Protein A/G beads to the cleared lysate.
o Incubate on an end-over-end rotator for 1 hour at 4°C.

o Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or using a magnetic
rack.

o Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.

e Immunoprecipitation:
o Determine the protein concentration of the pre-cleared lysate.

o To 500 ug - 1 mg of total protein, add the appropriate amount of your primary antibody
(typically 1-5 pg, but should be optimized). As a negative control, add an equivalent
amount of isotype control IgG to a separate tube of lysate.

o Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

o Add 30-50 pL of equilibrated Protein A/G beads to each sample.

o Incubate on an end-over-end rotator for 1-2 hours at 4°C.
e Washing:

o Pellet the beads by centrifugation or using a magnetic rack.

o Carefully remove and discard the supernatant.

o Resuspend the beads in 1 mL of ice-cold Wash Buffer.

o Repeat the pelleting and resuspension steps for a total of 3-5 washes.
e Elution:

o After the final wash, carefully remove all of the wash buffer.

o To elute the protein complexes for subsequent Western blot analysis, add 30-50 pL of 1X
Laemmli sample buffer directly to the beads.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Boil the samples at 95-100°C for 5-10 minutes.

o Pellet the beads, and the supernatant containing the eluted proteins is ready for loading
onto an SDS-PAGE gel.

Protocol 2: Co-immunoprecipitation from Tissue
Samples

Additional Materials:

» Tissue of interest

» Dounce homogenizer or similar tissue disruption equipment
Procedure:

o Tissue Homogenization:

[¢]

Excise and weigh the tissue.

o

On ice, mince the tissue into small pieces.

Add 3-5 volumes of ice-cold CHAPSO Lysis Buffer (with inhibitors) to the minced tissue.

o

[¢]

Homogenize the tissue using a Dounce homogenizer with several strokes until the tissue
is completely dissociated.

[¢]

Transfer the homogenate to a microcentrifuge tube.

o Lysate Clarification:
o Incubate the homogenate on ice for 30 minutes with occasional gentle vortexing.
o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Carefully transfer the supernatant to a new pre-chilled tube. This is the cleared tissue

lysate.
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e Proceed with Pre-clearing, Immunoprecipitation, Washing, and Elution as described in
Protocol 1, steps 2-5.

Visualization of Workflows and Pathways
Co-immunoprecipitation Experimental Workflow
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Start: Cultured Cells or Tissue

Cell/Tissue Lysis
(CHAPSO Lysis Buffer)

;

Centrifugation
(14,000 x g, 15 min, 4°C)

;

Pre-clearing with Beads
(Optional)

:

Immunoprecipitation:
Incubate with Primary Antibody

:

Capture with Protein A/G Beads

:

Wash Beads
(3-5 times)

:

Elution of Protein Complex

:

Downstream Analysis
(Western Blot, Mass Spectrometry)

Click to download full resolution via product page

Caption: General workflow for co-immunoprecipitation using CHAPSO.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1662381?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Hypothetical Signaling Pathway Analysis using Co-IP

This diagram illustrates how Co-IP can be used to investigate the interactions within a
hypothetical signaling pathway, for example, involving a receptor tyrosine kinase (RTK).

Plasma Membrane

Receptor Tyrosine Kinase (RTK)
(Bait Protein)

Interaction 1

Adaptor Protein (e.g., Grb2) —®| Effector Protein (e.g., Sosl)
(Prey 1) (Prey 2)

L

Co-IP with anti-RTK Ab Downstream Signaling
using CHAPSO Lysis Buffer (e.g., Ras-MAPK pathway)

Click to download full resolution via product page

Caption: Using Co-IP to study RTK signaling complex interactions.

Troubleshooting Common Co-IP Issues with
CHAPSO
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Problem Possible Cause(s) Suggested Solution(s)

- Increase CHAPSO
concentration slightly (e.g., to

- Inefficient cell lysis.- Antibody  1.0%).- Confirm antibody

) ) ) not suitable for IP.- Protein recognizes the native protein
Low yield of bait protein ) ] ]
complex is not stable in the conformation.- Decrease
lysis buffer. stringency of lysis and wash

buffers (e.g., lower salt or
CHAPSO concentration).

- Consider in vivo cross-linking
o before cell lysis.- Optimize
- Interaction is weak or )
CHAPSO concentration; try a
range from 0.25% to 1.0%.-

Compare with a milder non-

Low yield of prey protein transient.- Interaction is

disrupted by the detergent.

ionic detergent.

- Increase the number of

washes.- Increase the

) N - Insufficient washing.- Non- stringency of the wash buffer
High background/non-specific S ) )
bindi specific binding to beads or (e.g., slightly higher salt or
indin
g antibody. CHAPSO concentration).-
Always perform pre-clearing of
the lysate.
- Use an IP/Co-IP kit with
) ) ) ) antibody cross-linking
Antibody heavy and light - Elution with sample buffer
_ _ _ reagents.- Use secondary
chains obscure protein of releases the antibody from the o B
) ] antibodies that specifically
interest in Western blot beads.

recognize native primary

antibodies (not denatured).

By leveraging the unique properties of CHAPSO and carefully optimizing the experimental
conditions, researchers can successfully isolate and identify protein complexes, paving the way
for new discoveries in cellular biology and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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immunoprecipitation-of-protein-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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